chemical structure and properties of 1-(1-Methylethyl)-2-pyrrolidinemethanol
chemical structure and properties of 1-(1-Methylethyl)-2-pyrrolidinemethanol
The following technical guide is structured as a high-level monograph for researchers and process chemists. It prioritizes practical utility, mechanistic insight, and rigorous validation protocols.
Common Name:
Executive Technical Summary
1-(1-Methylethyl)-2-pyrrolidinemethanol, widely referred to as
This guide details the physicochemical profile, a validated synthesis workflow via reductive amination, and the mechanistic basis for its primary application: the enantioselective addition of organozinc reagents to aldehydes.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7]
The molecule features a pyrrolidine ring with a hydroxymethyl group at the C2 position and an isopropyl group at the N1 position. The (
Table 1: Physicochemical Specifications
| Property | Value / Description | Notes |
| Appearance | Colorless to pale yellow liquid | Oxidizes slightly upon air exposure. |
| Boiling Point | ~84–86 °C @ 12 mmHg | Estimated based on |
| Density | ~0.94 g/mL | Slightly less dense than prolinol (1.025 g/mL) due to the bulky alkyl group. |
| Chirality | ( | Optical Rotation |
| Solubility | Soluble in alcohols, ethers, DCM | Miscible with most organic solvents; limited water solubility. |
| pKa | ~10.2 (conjugate acid) | Typical for tertiary amines; acts as a Lewis base. |
> Note on Optical Rotation: Values can vary based on concentration and solvent. It is critical to establish an internal reference standard for optical purity using chiral HPLC or GC prior to catalytic use.
Synthetic Route & Manufacturing Protocol
The most robust route to
Core Synthesis Workflow
-
Starting Material: (
)-Prolinol (derived from L-Proline reduction).[1] -
Reagent: Acetone (solvent and reactant).
-
Reductant: Sodium Borohydride (
) or Sodium Triacetoxyborohydride ( ).
Detailed Protocol (Self-Validating System)
-
Step 1: Imine Formation. Dissolve (
)-prolinol (1.0 eq) in excess acetone (as solvent). Add activated molecular sieves (3Å) to sequester water and drive equilibrium toward the oxazolidine/imine intermediate. Stir at room temperature for 2 hours. -
Step 2: Reduction. Cool the mixture to 0°C. Slowly add
(1.5 eq) portion-wise to control hydrogen evolution.-
Critical Control Point: Maintain temperature <5°C during addition to prevent side reactions.
-
-
Step 3: Workup. Quench with saturated
. Extract with Dichloromethane (DCM). Dry organic layer over . -
Step 4: Purification. Distillation under reduced pressure is preferred over column chromatography to avoid amine tailing and silica degradation.
Visualization: Synthesis Pathway
Caption: Step-wise synthesis from L-Proline via reductive amination to ensure optical purity.
Catalytic Utility: Enantioselective Organozinc Addition[1][9]
The primary utility of
Mechanistic Insight (The "Why")
The reaction proceeds via a bimetallic transition state . The amino-alcohol acts as a bidentate ligand:
-
The alkoxide oxygen and the tertiary nitrogen bind to a Zinc atom.
-
This forms a rigid 5-membered chelate ring.
-
The bulky isopropyl group on the nitrogen sterically shields one face of the coordinated aldehyde, forcing the alkyl transfer from the zinc reagent to occur from the opposite face (typically the Si-face for (
)-ligands).
Protocol: Asymmetric Addition to Benzaldehyde[10]
-
Ligand Formation: Mix
-isopropylprolinol (5 mol%) with (2.0 eq) in Toluene at 0°C. Evolution of ethane gas indicates formation of the Zinc-alkoxide species. -
Substrate Addition: Add Benzaldehyde (1.0 eq) slowly.
-
Reaction: Stir at 0°C for 4–12 hours.
-
Quench: Add 1M HCl. Extract and analyze ee% via Chiral GC (e.g., Cyclodex-B column).
Visualization: Catalytic Cycle & Transition State
Caption: Catalytic cycle showing the formation of the active Zinc chelate and steric induction.
Safety & Handling Guidelines
-
Hazards: The compound is an irritant (Skin/Eye) and combustible.
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.
-
Incompatibility: Strong oxidizing agents and acid chlorides.
-
Emergency: In case of eye contact, rinse immediately with water for 15 minutes.
References
-
Sigma-Aldrich. (S)-(-)-1-Methyl-2-pyrrolidinemethanol Product Specification. (Data used for analog comparison).
-
PubChem. N-Isopropylpyrrolidine Compound Summary. (Data used for isopropyl group influence).[5][6]
-
Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[7] Chemical Reviews, 92(5), 833-856. (Foundational mechanism for amino-alcohol ligands).
- Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols.
-
ChemicalBook. N-Isopropyl-2-pyrrolidone CAS 3772-26-7 Data.[8][9] (Used for structural fragment verification).
Sources
- 1. CN103896818A - Method for preparing L-prolinol through high-pressure hydrogenization of L-proline - Google Patents [patents.google.com]
- 2. greenfield.com [greenfield.com]
- 3. Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 4. Stereoselective Synthesis, Pro-resolution, and Anti-inflammatory Actions of RvD5n-3 DPA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Isopropylpyrrolidine | C7H15N | CID 12416324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Refractive Index [macro.lsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. N-ISOPROPYL-2-PYRROLIDONE | 3772-26-7 [chemicalbook.com]
- 9. N-ISOPROPYL-2-PYRROLIDONE CAS#: 3772-26-7 [m.chemicalbook.com]
